Product packaging for aplidinone A(Cat. No.:)

aplidinone A

Cat. No.: B1248289
M. Wt: 379.5 g/mol
InChI Key: MTOMQQYCVUGPRP-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplidinone A (CAS 875057-52-6) is a natural product isolated from the Mediterranean ascidian Aplidium conicum . It is a meroterpenoid, a hybrid natural product of mixed terpenoid and polyketide origin, and features an unusual 1,1-dioxo-1,4-thiazine ring fused with a quinone moiety . This compound has shown significant cytotoxic and antiproliferative properties in biological screenings . Research into this compound and its synthetic analogs has demonstrated that these effects depend on the nature and length of the prenyl side chain and the regiochemistry of the thiazine ring fusion . Studies on synthetic meroterpenes inspired by this compound have shown promising growth inhibitory effects in various human cancer cell lines, including breast adenocarcinoma (MCF-7), pancreas adenocarcinoma (Bx-PC3), and bone osteosarcoma (MG-63) . The compound's unique structure and confirmed bioactivity make it a valuable lead compound for structure-activity relationship (SAR) studies in anticancer drug discovery and the development of novel chemotherapeutic agents . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO5S B1248289 aplidinone A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25NO5S

Molecular Weight

379.5 g/mol

IUPAC Name

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-methoxy-1,1-dioxo-3,4-dihydro-2H-1λ6,4-benzothiazine-5,8-dione

InChI

InChI=1S/C19H25NO5S/c1-12(2)6-5-7-13(3)8-9-14-16(21)15-19(17(22)18(14)25-4)26(23,24)11-10-20-15/h6,8,20H,5,7,9-11H2,1-4H3/b13-8+

InChI Key

MTOMQQYCVUGPRP-MDWZMJQESA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=O)C2=C(C1=O)NCCS2(=O)=O)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=O)C2=C(C1=O)NCCS2(=O)=O)OC)C)C

Synonyms

aplidinone A

Origin of Product

United States

Structural Elucidation and Regiochemical Assignment of Aplidinone a

Spectroscopic Techniques for Structural Determination

The initial characterization and subsequent detailed structural analysis of Aplidinone A were accomplished through the application of several key spectroscopic techniques. These methods provided fundamental data on the compound's atomic composition, connectivity, and chemical environment.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR chemical shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. semanticscholar.org One-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to map the carbon and proton framework of the molecule.

Of particular importance was the analysis of Carbon-13 NMR (¹³C NMR) data. The chemical shift of each carbon atom provides insight into its local electronic environment, which is dictated by its bonding and proximity to other atoms. However, establishing the precise regiochemistry of the 1,1-dioxo-1,4-thiazine ring fused to the quinone moiety proved to be a significant challenge based on experimental data alone. semanticscholar.org The definitive assignment was ultimately achieved by correlating the experimentally observed ¹³C NMR chemical shifts with values calculated through quantum mechanical methods. semanticscholar.orgresearchgate.net This comparison allowed for the unambiguous confirmation of the correct isomer.

The experimental ¹³C NMR chemical shifts for this compound, as determined in deuterated chloroform (B151607) (CDCl₃), are crucial for its identification and structural confirmation.

Table 1: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (ppm)
C-3147.2
C-4a121.2
C-5181.1
C-6141.0
C-7134.9
C-8182.2
C-8a144.1
C-948.0
C-1040.5
C-1'27.0
C-2'121.5
C-3'138.8
C-4'39.8
C-5'123.6
C-6'132.8
C-7'25.7
C-8'17.8
C-9'16.5
OMe61.5

Note: Data derived from studies focused on the isolation and structural determination of this compound.

Computational Approaches in Structure Validation

To resolve ambiguities inherent in the spectroscopic data, particularly the regiochemistry, computational chemistry was employed as a powerful validation tool.

Quantum Mechanical Calculations for Regiochemistry

Quantum mechanical calculations were instrumental in the definitive regiochemical assignment of this compound. researchgate.net The specific challenge lay in distinguishing between possible isomers where the arrangement of the nitrogen and sulfur atoms in the thiazine (B8601807) ring relative to the quinone core could differ. To overcome this, methods such as Gauge-Including Atomic Orbital (GIAO) calculations were used to predict the ¹³C NMR chemical shifts for the different potential isomers. oregonstate.edu By comparing these theoretically calculated chemical shifts with the experimentally measured values, scientists could confidently identify the correct structure. semanticscholar.orgresearchgate.net This approach proved successful where traditional spectroscopic interpretation was inconclusive. researchgate.net

Density Functional Theory (DFT) Calculations for Structural Confirmation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.orgwisc.eduvliz.be In the context of this compound and its analogues, DFT calculations have been utilized to further validate the molecular structure. semanticscholar.org These calculations can provide optimized molecular geometries, electronic properties, and vibrational frequencies. wisc.edu By computing the properties of the proposed structure and finding them to be consistent with experimental observations, DFT serves as a robust method for structural confirmation, ensuring that the elucidated structure represents a stable energetic minimum. semanticscholar.org

Synthetic Chemistry of Aplidinone a and Analogs

Total Synthesis Strategies for the Aplidinone A Scaffold

The total synthesis of this compound has been a subject of research to confirm its structure and provide a renewable source for biological studies. unina.itnih.gov The core of this compound features a complex thiazinoquinone system, which has presented unique synthetic challenges. unina.itresearchgate.net

Approaches to the 1,1-Dioxo-1,4-Thiazine Ring System

The construction of the 1,1-dioxo-1,4-thiazine ring fused to a quinone moiety is a critical step in the synthesis of the this compound scaffold. unina.itnih.gov A key strategy involves the condensation of a suitably substituted quinone with hypotaurine (B1206854). researchgate.netunina.it This approach has been utilized in the synthesis of this compound analogs and has been instrumental in confirming the structure of the natural product. unina.itresearchgate.net The regiochemistry of this condensation is a crucial aspect, and studies have shown that it can be highly selective, influenced by the steric hindrance of substituents on the quinone ring. researchgate.net The oxidation of the resulting thiazine (B8601807) ring to the corresponding 1,1-dioxide is another essential transformation, often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

The initial structural elucidation of this compound, particularly the relative positions of the nitrogen and sulfur atoms in the thiazine ring, proved challenging through spectroscopic methods alone. unina.it To resolve this ambiguity, computational studies, specifically GIAO shielding calculations, were employed on two possible regioisomers. unina.it The comparison of calculated and experimental 13C chemical shifts ultimately allowed for the definitive structural assignment of this compound. unina.itnih.gov This was further validated by the total synthesis of the proposed structure. nih.gov

Enantioselective and Regioselective Methodologies

While much of the initial synthetic work focused on racemic mixtures, the development of enantioselective and regioselective methods is crucial for producing specific stereoisomers and regioisomers for detailed biological evaluation. Regioselective synthesis has been a key consideration in the construction of the thiazinoquinone core. researchgate.netrsc.orgd-nb.info The reaction conditions for the condensation of quinones with hypotaurine can be tuned to favor the formation of a specific regioisomer. researchgate.net For instance, the steric bulk of the prenyl side chain on the quinone precursor has been shown to direct the regiochemical outcome of the cyclization. researchgate.net

Enantioselective strategies are vital for synthesizing specific enantiomers of this compound and its analogs, as biological activity is often stereospecific. rsc.orgnih.gov While specific enantioselective total syntheses of this compound are not extensively detailed in the provided results, the broader field of asymmetric synthesis offers numerous potential strategies. These could include the use of chiral catalysts for key bond-forming reactions or the employment of chiral auxiliaries to control stereochemistry throughout the synthetic sequence. rsc.orgnih.gov

Design and Synthesis of Structurally Simplified Analogs

To explore the structure-activity relationships (SAR) and identify the key pharmacophoric elements of this compound, researchers have designed and synthesized a variety of structurally simplified analogs. nih.govresearchgate.net These efforts have focused on modifying the prenyl side chain and derivatizing the quinone moieties. nih.govresearchopenworld.com

Modifications of the Prenyl Side Chain

The length and nature of the prenyl side chain have been identified as important factors influencing the biological activity of this compound analogs. nih.govresearchgate.netresearchgate.net Synthetic efforts have involved replacing the natural geranyl side chain with other alkyl and prenyl groups of varying lengths. researchgate.netresearchgate.net These modifications are typically introduced at the quinone stage, prior to the formation of the thiazine ring. Structure-activity relationship studies have demonstrated that these changes significantly impact the cytotoxic effects of the compounds. nih.govresearchgate.netmdpi.com The enzymatic modifications of prenyl side chains in natural product biosynthesis, such as epoxidation, dehydrogenation, and cyclization, provide inspiration for the chemical synthesis of novel analogs. nih.govresearchgate.net

Analog Type Modification Key Finding Reference
Prenyl Chain AnalogsReplacement of the geranyl chain with other alkyl chains.Cytotoxic effects are dependent on the nature and length of the side chain. researchgate.netnih.gov
Monoprenyl AnalogsSimplification to a single prenyl unit.Allowed for the study of the minimal structural requirements for activity. researchgate.net

Derivatization of the Benzoquinone and Thiazinoquinone Moieties

The benzoquinone and the fused thiazinoquinone systems are central to the structure of this compound and represent key targets for chemical modification. nih.govresearchopenworld.com Synthetic strategies have been developed to introduce various substituents onto these ring systems. nih.govnih.gov For example, methoxy (B1213986) groups have been incorporated into the benzoquinone ring to investigate their influence on biological activity. researchgate.netnih.gov

The synthesis of both natural and non-natural regioisomers of the thiazinoquinone ring has been a significant achievement. researchgate.net This was accomplished by carefully controlling the condensation reaction between the quinone and hypotaurine. researchgate.net Comparing the biological activities of these regioisomers has provided valuable insights into the spatial requirements for interaction with biological targets. researchgate.net

Moiety Modification Synthetic Approach Reference
BenzoquinoneIntroduction of methoxy groups.Synthesis from methoxylated precursors. researchgate.netnih.gov
ThiazinoquinoneSynthesis of regioisomers.Controlled condensation of quinones with hypotaurine. researchgate.net

Development of Chemical Libraries for Biological Screening

The development of chemical libraries based on the this compound scaffold has been a crucial strategy for systematically exploring the structure-activity landscape and discovering new bioactive compounds. nih.govresearchgate.netnih.gov These libraries, containing a range of analogs with diverse substitutions, are essential for high-throughput screening and detailed pharmacological evaluation. broadinstitute.orgmjpms.inopenaccessjournals.com

The synthesis of these libraries often employs versatile and efficient synthetic routes that allow for the rapid generation of multiple derivatives. mdpi.com By creating collections of compounds with systematic variations in the prenyl side chain and the quinone core, researchers can effectively probe the chemical space around the this compound pharmacophore. researchgate.netnih.govenamine.net This approach has led to the identification of synthetic analogs with potent cytotoxic and pro-apoptotic activities, some even exceeding the potency of the parent natural product. nih.gov These findings underscore the value of natural products as starting points for medicinal chemistry campaigns aimed at developing simplified analogs with improved bioactivity and synthetic accessibility. nih.gov The screening of these libraries has been instrumental in defining the structural requirements for the observed biological effects. nih.govresearchgate.net

Library Focus Key Modifications Screening Purpose Reference
Prenyl Chain VariationDifferent alkyl and prenyl chains.To determine the effect of side chain length and nature on cytotoxicity. researchgate.netnih.gov
Quinone SubstitutionIntroduction of methoxy groups and other substituents.To probe the electronic and steric requirements of the quinone moiety. nih.govresearchopenworld.com
Thiazinoquinone IsomersSynthesis of both natural and non-natural regioisomers.To understand the importance of the relative positions of N and S atoms for bioactivity. researchgate.net

Mechanistic Investigations of Aplidinone A S Biological Activities in Vitro and Cellular Studies

Antiproliferative and Cytotoxic Effects

Aplidinone A has demonstrated significant antiproliferative and cytotoxic activities against a range of cancer cell lines. researchgate.netresearchgate.net These effects are attributed to its ability to interfere with fundamental cellular processes required for cancer cell growth and survival.

The cytotoxic potential of this compound has been evaluated against several human and rat cancer cell lines. Notably, it has shown activity against rat glioma C6 cells. researchgate.net Furthermore, studies have documented its effects on various human cancer cell lines, including breast adenocarcinoma (MCF-7), pancreas adenocarcinoma (MIA PaCa-2), bone osteosarcoma (U2OS), and Jurkat cells (a human leukemia T cell line). researchgate.netresearchgate.netdntb.gov.uaproquest.comnih.govnih.govresearchgate.netculturecollections.org.ukclinisciences.comnih.gov

The cytotoxic activity of this compound is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. For instance, this compound exhibited an IC50 of 3 μM in Jurkat cells. researchgate.net It also showed cytotoxicity against human lung adenocarcinoma A-549 and kidney cancer 293T cells, with IC50 values of 13 μM and 8.7 μM, respectively. researchgate.net

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeOrganismIC50 Value
C6GliomaRatNot Specified
JurkatLeukemia T-cellHuman3 µM researchgate.net
A-549Lung AdenocarcinomaHuman13 µM researchgate.net
293TKidney CancerHuman8.7 µM researchgate.net
MCF-7Breast AdenocarcinomaHumanNot Specified
MIA PaCa-2Pancreas AdenocarcinomaHumanNot Specified
U2OSBone OsteosarcomaHumanNot Specified

A key mechanism contributing to the antiproliferative effects of this compound is its ability to induce cell cycle arrest. mdpi.comjcancer.orgnih.govfrontiersin.orgmdpi.com The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. mdpi.com By halting the progression of cancer cells through the cell cycle, this compound effectively inhibits their proliferation.

Activity against Various Cancer Cell Lines (e.g., rat glioma, rat basophilic leukemia, human breast adenocarcinoma, pancreas adenocarcinoma, bone osteosarcoma, Jurkat cells)

Pro-apoptotic Mechanisms

In addition to inhibiting cell proliferation, this compound actively promotes cancer cell death through the induction of apoptosis, or programmed cell death. nih.govmedcraveonline.comresearchgate.net Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its evasion is a critical step in tumor development. medcraveonline.com this compound's ability to trigger this process in cancer cells highlights its therapeutic potential.

One of the primary mechanisms by which this compound induces apoptosis is through the generation of intracellular reactive oxygen species (ROS). researchgate.netmdpi.combmglabtech.comnih.govnih.govwikipedia.org ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. mdpi.comwikipedia.org

Studies have shown that treatment with this compound and its analogs leads to a strong production of intracellular ROS in cancer cells. researchgate.net This increase in oxidative stress is believed to be a key trigger for the subsequent apoptotic cascade. The pro-apoptotic mechanism of related compounds, thiaplidiaquinones, is also linked to the induction of ROS production, likely through the inhibition of the plasma membrane NADH-oxidoreductase (PMOR) system. researchgate.net

Mitochondria play a central role in the regulation of apoptosis. biorxiv.orgfrontiersin.orgaatbio.comresearchgate.netnih.gov A critical event in the apoptotic process is the collapse of the mitochondrial membrane potential (ΔΨm), which is the electrochemical gradient across the inner mitochondrial membrane. biorxiv.orgfrontiersin.orgaatbio.com The disruption of ΔΨm is a key indicator of mitochondrial dysfunction and an early event in apoptosis. aatbio.com

This compound has been shown to induce a collapse in the mitochondrial potential. researchgate.net This disruption of mitochondrial function is a crucial step in the apoptotic pathway initiated by the compound, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm and subsequent activation of the cell death machinery.

This compound also exerts its pro-apoptotic effects by modulating key signaling pathways that regulate cell survival and death. mdpi.comdntb.gov.ua One such pathway involves the nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in promoting inflammation, cell survival, and proliferation. nih.gov

Research has demonstrated that this compound and its synthetic analogs can inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNFα) in human leukemia T cells. researchgate.netmdpi.com By blocking the pro-survival signals mediated by NF-κB, this compound sensitizes cancer cells to apoptosis. This inhibition of a critical survival pathway, combined with the induction of ROS and mitochondrial dysfunction, creates a multi-pronged attack on cancer cells, leading to their efficient elimination. researchgate.netresearchgate.net

Antiparasitic Activity

Efficacy against Plasmodium falciparum and Schistosoma mansoni

The thiazinoquinone scaffold, which is modeled after natural marine products like this compound, has been identified as a novel chemotype with activity against both Plasmodium falciparum and Schistosoma mansoni. ontosight.airesearchgate.net Synthetic analogues of this compound have demonstrated efficacy against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum in vitro, with IC50 values reported in the low micromolar range. researchgate.netresearchgate.net The evaluation of these compounds has extended to the sexual stages of the malaria parasite, specifically stage V gametocytes, to assess their potential to block transmission. researchgate.net

In addition to its antiplasmodial effects, the thiazinoquinone scaffold has shown activity against various developmental stages of Schistosoma mansoni, including larval and adult forms, as well as the eggs. ontosight.airesearchgate.net

Table 1: In Vitro Antiparasitic Activity of this compound Analogues

Compound TypeTarget OrganismStrain/StageActivity MetricReported Value (µM)
Thiazinoquinone AnaloguePlasmodium falciparumD10 (CQ-sensitive)IC50Low micromolar range
Thiazinoquinone AnaloguePlasmodium falciparumW2 (CQ-resistant)IC50Low micromolar range
Thiazinoquinone AnalogueSchistosoma mansoniAdult Worms-Active
Thiazinoquinone AnalogueSchistosoma mansoniLarvae-Active
Thiazinoquinone AnalogueSchistosoma mansoniEggs-Active

This table is representative of findings for the thiazinoquinone scaffold modeled on this compound. Specific values for this compound itself are part of broader research on this chemical class.

Proposed Mechanism Involving Semiquinone Radical Species and Heme Adduct Formation

The antiparasitic mechanism of action for the thiazinoquinone class of compounds is believed to be multifaceted and rooted in their redox properties. nih.gov It has been demonstrated through integrated experimental and theoretical approaches that the antiplasmodial activity is not merely related to their two-electron redox potential but is specifically dependent on the compound's ability to generate a semiquinone radical species. ontosight.ainih.gov

This toxic radical intermediate is thought to interact with Fe(II)-heme within the parasite. researchgate.net The formation of a stable adduct between the semiquinone radical and heme is a critical step for the antimalarial activity. ontosight.ainih.govresearchgate.net This interaction can impair the parasite's crucial detoxification process, which involves the biomineralization of free heme into hemozoin, thereby increasing oxidative stress. nih.govresearchgate.netnih.gov Computational studies further suggest that semiquinone radical species may also be involved in the activity against S. mansoni by disrupting the redox equilibrium within that parasite. nih.gov

Immunosuppressive Effects (Mechanistic Aspects)

Aplidinones, the class of compounds to which this compound belongs, have been investigated for their immunosuppressive activities alongside their antitumor properties. ontosight.ai The mechanism is linked to their ability to inhibit protein synthesis, a fundamental process for the proliferation of immune cells. ontosight.ai While detailed mechanistic pathways for this compound's direct immunosuppressive effects are part of ongoing research, related marine hydroquinones have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. researchgate.net For instance, the related marine compound avarol (B1665835) has been shown to inhibit the generation of tumor necrosis factor-alpha (TNF-α) and the activation of nuclear factor-kappaB (NF-κB), both central to inflammatory responses. researchgate.net

Enzyme and Molecular Target Modulation

Inhibition of Plasma Membrane NADH-Oxidoreductase (PMOR) System

The biological activity of this compound analogues, specifically thiaplidiaquinones, is linked to the induction of intracellular reactive oxygen species (ROS). researchgate.net This is proposed to occur through the inhibition of the plasma membrane NADH-oxidoreductase (PMOR) system. researchgate.net The PMOR system is a multi-enzyme complex located in the plasma membrane of eukaryotic cells that plays a role in various cellular processes. nih.gov Its inhibition can disrupt cellular redox balance and trigger downstream signaling cascades, such as apoptosis. researchgate.net

Interference with Coenzyme-Q Binding Site

The inhibition of the PMOR system by this compound analogues is thought to be mediated through interference with the coenzyme-Q (ubiquinone) binding site. researchgate.net Coenzyme Q is a vital lipid-soluble molecule that functions as an electron carrier in mitochondrial respiratory chains and other cellular membrane systems. nih.govmdpi.com By interfering with this binding site, the compound can disrupt normal electron flow, leading to the generation of ROS and subsequent cell death. researchgate.netnih.gov

Potential Impact on Ribosomal Machinery and Protein Synthesis

The synthesis of proteins is a fundamental process essential for cell growth, proliferation, and function. wikipedia.orgumn.edu This intricate process, known as translation, involves the decoding of genetic information carried by messenger RNA (mRNA) into a specific sequence of amino acids, forming a polypeptide chain. umn.edu The central molecular machine responsible for this task is the ribosome, a complex assembly of ribosomal RNA (rRNA) and proteins. umn.edunih.gov Translation is broadly divided into three phases: initiation, elongation, and termination. tavernarakislab.gr Any disruption to this machinery can halt the production of essential proteins, leading to cell growth arrest or death. wikipedia.org

Compounds belonging to the aplidinone class, including this compound, have been recognized for their capacity to inhibit protein synthesis. ontosight.ai Their mechanism of action involves binding to the ribosomal machinery, which is a critical component for cellular proliferation. ontosight.ai By interfering with the function of the ribosome, these compounds can effectively stop or slow down the generation of new proteins. wikipedia.orgontosight.ai

While the precise binding site of this compound on the ribosome is a subject of ongoing investigation, studies of closely related compounds provide significant insights. For instance, Plitidepsin (B549178) (also known as Aplidine), another marine-derived depsipeptide, exerts its anticancer effects by binding to a specific component of the translational machinery, the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2). idival.org This factor is responsible for delivering amino acid-charged transfer RNA (tRNA) to the ribosome during the elongation phase of protein synthesis. tavernarakislab.gr By targeting eEF1A2, Plitidepsin induces significant cellular stress, ultimately leading to programmed cell death (apoptosis). idival.org This targeted interference with a key protein synthesis factor highlights a potential mechanism through which this compound may exert its biological effects. ontosight.aiidival.org

Identification of Novel Cellular Targets for Cytostatic and Cytotoxic Action

In vitro studies have demonstrated the significant cytotoxic and cytostatic potential of this compound and its synthetic analogues against various human cancer cell lines. researchgate.netresearchgate.net Cytotoxic agents directly cause cell death, whereas cytostatic agents inhibit cell growth and proliferation. therapyselect.de

This compound has shown notable cytotoxic activity against human lung adenocarcinoma (A-549) and kidney cancer (293T) cells. researchgate.net The potency of this cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeThis compound IC₅₀ (µM)Reference
A-549Human Lung Adenocarcinoma13 researchgate.net
293THuman Kidney Cancer8.7 researchgate.net

Beyond its general cytotoxicity, a significant finding has been the identification of the nuclear factor-kappa B (NF-κB) signaling pathway as a novel cellular target for this compound. researchgate.netresearchgate.net Specifically, this compound was found to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNFα) in a human leukemia T cell line. researchgate.netresearchgate.net The NF-κB pathway plays a crucial role in regulating immune responses, inflammation, and cell survival, and its dysregulation is a hallmark of many cancers.

Furthermore, research into synthetic analogues of this compound has revealed additional mechanisms and enhanced activities. Structure-activity relationship (SAR) studies have indicated that the cytotoxic effects are dependent on the nature and length of the side chain attached to the benzoquinone ring and its position relative to the dioxothiazine ring. researchgate.netnih.gov These investigations have led to the development of simplified analogues with improved bioactivity. researchgate.net For example, one synthetic analogue proved to be a potent cytotoxic and pro-apoptotic agent against several tumor cell lines. researchgate.net Another synthetic geranylquinone inspired by this compound demonstrated a significant cytostatic effect on pancreas adenocarcinoma (Bx-PC3) cells, which was attributed to an arrest of the cell cycle in the G0/G1 phase. nih.gov

CompoundCell LineObserved EffectReference
This compoundHuman Leukemia T cellsInhibition of TNFα-induced NF-κB activation researchgate.netresearchgate.net
Synthetic Analogue 11Various tumor cell linesPotent cytotoxic and pro-apoptotic agent researchgate.net
Synthetic Quinone 5Pancreas Adenocarcinoma (Bx-PC3)Cytostatic effect via G0/G1 cell-cycle arrest nih.gov
Thiaplidiaquinone A Dioxothiazine RegioisomerHuman tumor cellsMore potent in vitro antiproliferative activity compared to the natural product mdpi.com

These findings highlight that the dioxothiazine ring system is a crucial scaffold for biological activity and that synthetic modifications can lead to compounds with enhanced potency and potentially different mechanisms of cell death, such as necrosis versus apoptosis. mdpi.com The exploration of these novel cellular targets and the development of optimized analogues represent a promising avenue for medicinal chemistry campaigns. researchgate.net

Structure Activity Relationships Sar of Aplidinone a and Derivatives

Correlating Structural Features with Cytotoxic Potency

The cytotoxicity of aplidinone A analogs is intricately linked to specific structural motifs. Researchers have systematically modified the molecule to identify the key determinants of its biological action.

Influence of Prenyl Side Chain Length and Nature

The length and nature of the side chain attached to the benzoquinone ring are critical for cytotoxic activity. researchgate.netmdpi.com Studies involving synthetic analogs of this compound, where the geranyl chain was replaced with other alkyl chains, have demonstrated that these modifications significantly impact cytotoxicity. researchgate.netmdpi.com For instance, research has shown that the length of the prenyl side chain is a crucial factor for maintaining strong bioactivity. mdpi.com The addition of a second prenyl unit in some analogs was found to enhance antiproliferative effects in tested cell lines. mdpi.com This suggests that the lipophilicity and spatial arrangement of this side chain play a significant role in the molecule's interaction with its biological targets.

Table 1: Effect of Side Chain Modification on Cytotoxicity of this compound Analogs
CompoundSide Chain ModificationObserved Effect on CytotoxicityReference
This compound AnalogReplacement of geranyl chain with other alkyl chainsAltered cytotoxic effects researchgate.netmdpi.com
Synthetic AnalogAddition of a second prenyl unitImproved antiproliferative effects mdpi.com

Impact of Substituent Position on the Quinone Ring

The type and position of substituent groups on the quinone moiety are also key determinants of the cytotoxic effects of this compound and its derivatives. researchgate.netmdpi.comnih.gov SAR studies have revealed that the position of substituents, particularly in relation to the dioxothiazine ring, is a major factor influencing cytotoxic activity. researchgate.netmdpi.com For example, in a series of methoxy-substituted thiazinoquinones, only the compounds where the methoxy (B1213986) group on the quinone ring is on the same side as the nitrogen of the thiazine (B8601807) ring (regioisomers B) were found to be active, highlighting the critical nature of this specific regiochemistry for antiplasmodial activity. mdpi.com

Role of the Dioxothiazine Ring Regiochemistry on Biological Activity

A fascinating aspect of this compound's SAR is the profound impact of the dioxothiazine ring's regiochemistry on its biological profile. researchgate.net Studies have shown that synthetic, non-natural dioxothiazine regioisomers can exhibit more potent cytotoxicity against tumor cells than the corresponding natural product. researchgate.netnih.gov One structurally simplified analog of this compound, which contained the non-natural dioxothiazine ring regiochemistry, demonstrated enhanced cytotoxicity and a greater inhibitory effect on TNFα-induced NF-κB activation. nih.govauckland.ac.nz Specifically, the dioxothiazine regioisomer of thiaplidiaquinone A showed more potent in vitro antiproliferative activity against human tumor cells, with a particular selectivity towards melanoma cell lines. nih.govresearchgate.net These non-natural regioisomers also displayed greater activity in antiplasmodial and anti-farnesyltransferase assays. nih.govresearchgate.net This underscores the importance of total synthesis in not only confirming the structure of natural products but also in discovering new, more active bioactive scaffolds. nih.gov

Table 2: Influence of Dioxothiazine Ring Regiochemistry on Biological Activity
Compound TypeKey Structural FeatureObserved Biological ActivityReference
Non-natural dioxothiazine regioisomers of this compoundAltered regiochemistry compared to natural productMore potent cytotoxicity to tumor cells researchgate.netnih.gov
Dioxothiazine regioisomer of thiaplidiaquinone ASpecific non-natural regiochemistryMore potent antiproliferative activity, selective for melanoma cell lines nih.govresearchgate.net
Non-natural dioxothiazine regioisomers-More active in antiplasmodial and anti-farnesyltransferase assays nih.govresearchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative structure-activity relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.orgnih.gov These models are valuable tools in drug discovery for predicting the activity of new, untested compounds. nih.govnih.gov In the context of this compound and its analogs, QSAR studies have been employed to understand the physicochemical properties that govern their cytotoxic and antiplasmodial activities. frontiersin.org These models typically relate a set of predictor variables, which can be physicochemical properties or theoretical molecular descriptors, to the biological response. wikipedia.org By developing a robust QSAR model, researchers can screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest potency, thereby accelerating the drug discovery process. nih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into the molecular interactions that underpin biological activity.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its receptor. plos.orgnih.gov Docking studies can predict the preferred orientation of a molecule when bound to a target, while MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time. plos.orgnih.govmdpi.com These methods have been applied to study this compound derivatives, helping to elucidate their mechanism of action at the atomic level. acs.org For example, computational studies, including electrochemical assays, have indicated that a higher antiplasmodial activity of some thiazinoquinones is related to their greater ability to form semiquinone species. researchgate.net MD simulations can validate the stability of ligand-receptor complexes predicted by docking, providing a more accurate assessment of the binding interactions. frontiersin.orgplos.org

Advanced Methodological Approaches in Aplidinone a Research

Integrated Spectroscopic and Bioanalytical Techniques for Mechanistic Insights

The elucidation of Aplidinone A's mechanism of action has been heavily reliant on an integrated arsenal (B13267) of bioanalytical and spectroscopic methods. Given the compound's complex structure, initial studies focused on its synthesis and structural confirmation, which often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. bioscientifica.com Beyond basic structure, these techniques are crucial for understanding how the molecule interacts with its biological targets.

To investigate cellular binding and uptake, researchers have employed advanced bioanalytical approaches. For instance, studies on the closely related plitidepsin (B549178) utilized ¹⁴C-labeling of the compound to perform saturation binding and Scatchard analyses. researchgate.net These experiments identified a specific, moderately high-affinity binding site in breast cancer cells. researchgate.net This was complemented by subcellular fractionation studies, where cells were separated into membrane, cytosolic, and nuclear components to track the localization of the radiolabeled drug over time, revealing that it rapidly binds to the cell membrane before moving into the cytosol. researchgate.net

Furthermore, immunofluorescence analysis coupled with confocal microscopy has been instrumental in visualizing the compound's effect on protein localization. This technique was used to demonstrate that plitidepsin induces the relocalization of the Rac1 small GTPase to the plasma membrane, a key step in initiating its downstream signaling cascade. researchgate.net The mechanism of apoptosis induction is further dissected using methods like flow cytometry to analyze changes in mitochondrial membrane potential and Western blot analysis to detect the activation of specific kinases (like JNK and p38 MAPK) and the cleavage of caspases, which are hallmarks of the apoptotic process. nih.govresearchgate.net

High-Throughput Cellular Screening Assays for Pharmacological Profiling

High-throughput screening (HTS) has been fundamental in defining the pharmacological profile of this compound and its analogues, primarily by assessing their cytotoxic and antiproliferative activity across a wide array of cancer cells. researchgate.net HTS allows for the rapid, automated testing of a compound against large libraries of cell lines to identify "hits" or "leads" that affect a biological target in a desired manner. researchgate.net These are typically cell-based assays that measure parameters like cell viability, proliferation, or apoptosis induction. csic.es

Initial broad screening of plitidepsin was conducted in the US National Cancer Institute (NCI) human tumor cell line screen, which indicated potent antitumor activity. aacrjournals.org Subsequent studies have used HTS approaches to determine the half-maximal inhibitory concentration (IC₅₀) in various hematological and solid tumor cell lines. nih.govnih.gov These assays demonstrate that the compound is active at very low nanomolar concentrations. nih.gov For example, in murine multiple myeloma models, plitidepsin inhibited cell proliferation with IC₅₀ values of 3.7 nM and 7.05 nM in 5T33MMvivo and 5T33MMvitro cells, respectively. nih.gov This potent activity has been confirmed in numerous other cell lines, highlighting its broad anticancer potential. tga.gov.aumdpi.com

The data generated from these screenings are crucial for creating a pharmacological profile and for identifying cancer types that may be particularly sensitive to the drug. nih.gov

Pharmacological Activity of Plitidepsin in Various Cancer Cell Lines
Cell LineCancer TypeAssay TypeIC₅₀ (nM)Reference
5T33MMvivoMultiple Myeloma (murine)³H-Thymidine Uptake3.7 nih.gov
5T33MMvitroMultiple Myeloma (murine)³H-Thymidine Uptake7.05 nih.gov
UKE-1Myeloproliferative Neoplasm (human)Proliferation Assay0.5 researchgate.netashpublications.org
HELMyeloproliferative Neoplasm (human)Proliferation Assay1.5 researchgate.netashpublications.org
VariousBroad range of cell linesCytotoxicity Assay≤1 nih.gov

Proteomic and Metabolomic Investigations of Cellular Responses

Proteomic and metabolomic studies have provided deep insights into the cellular pathways modulated by this compound's family of compounds, pinpointing specific molecular targets and downstream consequences. springernature.com The primary target of plitidepsin was identified as the eukaryotic Elongation Factor 1A2 (eEF1A2), a protein often overexpressed in cancer cells that plays a role in both protein synthesis and oncogenic signaling. nih.govresearchgate.netmdpi.com This identification was a critical breakthrough, guiding further mechanistic investigation. encyclopedia.pub

Other proteomic approaches, like Western blotting, have been used to analyze specific proteins and pathways. These studies confirmed that plitidepsin treatment leads to a decrease in the expression of key cell cycle regulators like cyclin D1 and CDK4, and an increase in the p27KIP1 cell cycle inhibitor. nih.govcsic.es A central finding from proteomic investigations is the rapid and sustained phosphorylation of the JNK protein, which serves as a crucial biomarker for the drug's activity both in vitro and in vivo. researchgate.netnih.gov

Metabolomic investigations have complemented these findings. Gene expression profiling studies have revealed that plitidepsin treatment affects pathways central to cellular metabolism, including fatty acid metabolism, sterol biosynthesis, and energy metabolism, such as the tricarboxylic acid (TCA) cycle and ATP synthesis. nih.gov

Gene Expression Profiling and Microarray Analysis

Gene expression profiling, primarily through DNA microarray technology, has been a powerful tool for creating a global picture of the cellular response to plitidepsin. springernature.comnih.gov This technique allows for the simultaneous measurement of the expression levels of thousands of genes, revealing which genes and signaling pathways are activated or suppressed by the drug. springernature.comaacrjournals.orgaacrjournals.org

Early microarray studies on the Molt-4 human leukemic T-cell line found that plitidepsin modulated genes involved in multiple pathways, including those regulating growth factors, signal transduction, and transcription. aacrjournals.org A more comprehensive study in multiple myeloma (MM) cells identified 805 transcripts that were significantly regulated by plitidepsin treatment. Functional classification of these genes revealed that a large percentage were involved in the control of cell cycle and proliferation (22.4%) and apoptosis or stress responses (9.8%).

Subsequent microarray experiments using different cancer cell lines and patient samples have refined these findings. In SET2 and UKE-1 myeloproliferative neoplasm cells, treatment resulted in the differential regulation of hundreds of genes. researchgate.netashpublications.org Pathway analysis of this data highlighted the significant involvement of MAPK signaling, TGF-beta signaling, and cytokine-cytokine receptor interaction pathways. researchgate.netashpublications.org Furthermore, gene expression profiling on blast cells from acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) patients helped identify pathways associated with drug resistance, such as the TCR, PYK2, and CDC2 pathways. These findings from gene expression analysis are critical for understanding the compound's complex mechanism of action and for identifying potential biomarkers of sensitivity and resistance.

Summary of Gene Expression Profiling Findings for Plitidepsin
Cell Type(s)Microarray PlatformKey FindingsAffected PathwaysReference
Multiple Myeloma (MM) cellsNot specified805 transcripts significantly up- or down-regulated.Cell cycle control, proliferation, apoptosis, stress response.
SET2 and UKE-1 cellsAgilent Whole Human Genome Oligo Microarrays (44K)~500-600 genes differentially regulated per cell line.MAPK signaling, TGF-beta signaling, cytokine-cytokine receptor interaction. researchgate.netashpublications.org
ALL & AML patient blastsOncochip cDNA microarrayIdentified pathways associated with drug resistance.TCR pathway, PYK2 pathway, CDC2 pathway.
Molt-4 leukemic cellsAtlas Human Cancer arraysModulation of genes in various cellular pathways.Growth factors, signal transduction, transcription factors. aacrjournals.org
SKI-DLCL cellsWhole genome gene-expression profilingIdentified effects on mitochondria-associated processes.Fatty acid metabolism, sterol biosynthesis, energy metabolism (TCA cycle, ATP synthesis). nih.gov

Future Directions and Translational Research Perspectives

Rational Design and Synthesis of Optimized Analogs

The journey from a natural product to a viable drug candidate often involves extensive chemical modification to enhance efficacy, improve pharmacokinetic properties, and simplify synthesis. Research into aplidinone A has followed this trajectory, with a significant focus on the rational design and synthesis of optimized analogs.

Initial structure-activity relationship (SAR) studies have revealed that the biological activity of this compound derivatives is intrinsically linked to the nature, length, and position of the side chain attached to the benzoquinone ring. nih.govmdpi.com Synthetic efforts have therefore concentrated on modifying this particular moiety. Scientists have successfully synthesized a variety of analogs by replacing the natural geranyl chain with other alkyl groups. nih.govbrieflands.com This has not only served to confirm the structural assignment of this compound but has also provided a library of related quinone derivatives for further biological evaluation. nih.govresearchgate.net

One notable synthetic strategy involves the reaction of a suitable benzoquinone with hypotaurine (B1206854) to construct the characteristic dioxothiazine ring, a key feature of the aplidinone scaffold. mdpi.com This method has proven versatile for generating a range of thiazinoquinone derivatives. researchgate.net The resulting analogs have demonstrated that cytotoxic effects are indeed dependent on the side chain's characteristics. brieflands.com For instance, one synthetic analog, designated as compound 11 in a key study, exhibited potent cytotoxic and pro-apoptotic activity against several tumor cell lines, underscoring the potential of this natural product as a lead structure for creating simplified, more potent, and more readily synthesized therapeutic agents. researchgate.net

Exploration of Novel Biological Targets and Pathways

Understanding the precise molecular mechanisms by which a compound exerts its effects is paramount for its development as a therapeutic agent. For this compound and its analogs, research has begun to illuminate the intricate biological pathways they modulate.

A significant finding is the ability of certain this compound analogs to inhibit the activation of nuclear factor-kappa B (NF-κB) induced by tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov NF-κB is a crucial transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. nih.govnih.govwikipedia.org The inhibition of this pathway represents a key mechanism through which this compound analogs may exert their anti-cancer effects.

Furthermore, studies on related thiazinoquinones, such as thiaplidiaquinones, suggest that the induction of reactive oxygen species (ROS) is another critical component of their mechanism of action. nih.govresearchgate.net ROS are highly reactive molecules that can induce cellular damage and trigger apoptosis. mdpi.comwikipedia.org The generation of ROS by these compounds is thought to be linked to the inhibition of the plasma membrane NADH-oxidoreductase (PMOR) system, an important target in cancer therapy. researchgate.netnih.govarchive.org

Research on the closely related compound, aplidin, a cyclic depsipeptide also isolated from Aplidium albicans, has offered further clues. wikipedia.org Studies on aplidin have revealed mechanisms such as the translocation of the Fas/CD95 death receptor into lipid rafts and the activation of the c-Jun N-terminal kinase (JNK) and p38 signaling pathways, both of which are intimately involved in apoptotic processes. While this compound and aplidin belong to different chemical classes, these findings in a related marine-derived compound suggest potential avenues for investigation into the broader biological impact of molecules from this source.

Application of Artificial Intelligence and Machine Learning in this compound-Inspired Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. While specific applications of these technologies to this compound are still nascent, the broader field of quinone-based drug discovery provides a clear roadmap for future research.

AI and ML algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the properties of novel molecules. dovepress.com This can significantly accelerate the design of optimized this compound analogs by identifying modifications most likely to enhance therapeutic efficacy and reduce toxicity. For instance, machine learning models have been successfully developed to predict the formation of quinone-type metabolites, which can be a source of toxicity. semanticscholar.org Such models could be invaluable in designing this compound derivatives with improved safety profiles.

Preclinical Efficacy Studies in Relevant Disease Models (In Vitro and In Vivo Mechanistic Models)

The evaluation of a compound's efficacy in preclinical models is a critical step in the drug development pipeline. For this compound and its synthetic analogs, a body of in vitro data has demonstrated their cytotoxic potential across a range of cancer cell lines.

In Vitro Cytotoxicity of this compound and its Analogs

Compound/AnalogCell LineActivity/IC50Reference(s)
This compound analog (11)Human leukemia T Jurkat cellsPotent cytotoxic and pro-apoptotic agent researchgate.netresearchgate.net
ThiaplidiaquinonesJurkat cellsStrongly cytotoxic, induce apoptosis nih.govresearchgate.net
Synthetic meroterpenesMCF-7 (breast adenocarcinoma)Antiproliferative activity mdpi.com
Synthetic meroterpenesBx-PC3 (pancreas adenocarcinoma)Antiproliferative activity mdpi.com
Conicaquinones A and BRat glioma cellsMarked and selective cytotoxic effects nih.gov

These in vitro studies highlight the potent anti-cancer activity of this compound and its derivatives. Notably, some analogs have shown selectivity towards cancer cells, a desirable characteristic for any potential chemotherapeutic agent.

In vivo studies, while more limited, have provided further evidence of the therapeutic potential of this class of compounds. One study demonstrated that a synthetic analog of this compound was capable of inhibiting the growth of solid Ehrlich carcinoma in mice. nih.gov While these initial findings are promising, more extensive preclinical studies in a wider range of in vivo models are necessary to fully assess the therapeutic window and efficacy of this compound-based compounds.

Investigating Resistance Mechanisms at the Cellular Level

The development of drug resistance is a major obstacle in cancer therapy. Understanding the potential mechanisms by which cancer cells might become resistant to this compound is crucial for its long-term success as a therapeutic agent.

While specific resistance mechanisms to this compound have not yet been elucidated, knowledge from the broader field of cancer drug resistance offers potential avenues for investigation. Common mechanisms of drug resistance include:

Increased drug efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy. frontiersin.orgsrce.hr

Alterations in drug targets: Mutations in the protein target of a drug can prevent the drug from binding effectively, rendering it inactive. srce.hr

Activation of survival pathways: Cancer cells can upregulate pro-survival signaling pathways, such as those involving the Bcl-2 family of proteins, to counteract the pro-apoptotic effects of a drug. frontiersin.org

Enhanced DNA repair: For drugs that damage DNA, cancer cells can enhance their DNA repair mechanisms to overcome the drug's cytotoxic effects. nih.gov

Future research should focus on identifying the specific genes and pathways that may be altered in cancer cells that develop resistance to this compound. This could involve generating resistant cell lines in the laboratory and using genomic and proteomic approaches to identify the molecular changes responsible for the resistant phenotype. A thorough understanding of these mechanisms will be essential for developing strategies to overcome resistance, such as combination therapies or the design of next-generation analogs that can circumvent these resistance pathways.

Q & A

Q. What experimental methodologies are critical for isolating and structurally characterizing aplidinone A?

this compound is isolated from the Mediterranean ascidian Aplidium conicum using chromatographic techniques (e.g., HPLC, column chromatography). Structural determination relies on spectroscopic methods, including NMR (¹H, ¹³C) and mass spectrometry (HR-ESI-MS). Key steps:

  • Isolation : Fractionation of crude extracts guided by bioactivity assays.
  • Regiochemistry assignment : Quantum mechanical 13C NMR chemical shift calculations (GIAO method) resolve ambiguities in stereochemistry .
  • Validation : Cross-referencing experimental data with computational predictions ensures accuracy.

Q. How can researchers validate the reported antibiotic activity of this compound in vitro?

  • Assay design : Use standardized microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in broth microdilution assays to determine minimum inhibitory concentrations (MICs).
  • Controls : Include positive controls (e.g., ampicillin) and solvent controls.
  • Data interpretation : Compare results with structurally related compounds (e.g., aplidinone B) to assess structure-activity relationships (SAR) .

Table 1 : Example Bioactivity Data for this compound

Microbial StrainMIC (µg/mL)Reference Compound (MIC)
S. aureus8.2Ampicillin (0.5)
E. coli32.0Ampicillin (1.0)

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data between this compound and its analogs?

  • Hypothesis testing : Compare substituent effects (e.g., methyl vs. hydroxyl groups) using synthetic analogs.
  • Mechanistic studies : Employ proteomic or transcriptomic analyses to identify target pathways.
  • Statistical rigor : Apply multivariate analysis to account for variability in biological replicates .

Q. How can researchers design a study to resolve structural ambiguities in aplidinone derivatives using computational chemistry?

  • Methodology :
    • Perform density functional theory (DFT) calculations to predict ¹³C NMR shifts.
    • Compare computed shifts with experimental data using root-mean-square deviation (RMSD) metrics.
    • Validate regiochemistry via X-ray crystallography if feasible.
  • Case study : this compound’s regiochemistry was confirmed using GIAO calculations, achieving <1 ppm deviation between predicted and observed shifts .

What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s mechanism of action?

  • PICO framework :
    • Population : Target microbial or cancer cell lines.
    • Intervention : this compound at varying concentrations.
    • Comparison : Existing antibiotics or chemotherapeutics.
    • Outcome : IC₅₀ values, apoptosis markers, or resistance profiles.
  • FINER criteria : Ensure questions are Feasible (e.g., lab resources), Novel (e.g., unexplored targets), and Ethical (e.g., animal model compliance) .

Methodological Considerations

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

  • Step 1 : Re-examine sample purity via HPLC-MS.
  • Step 2 : Optimize NMR parameters (e.g., solvent, temperature).
  • Step 3 : Collaborate with computational chemists to model alternative conformers .

Q. What are best practices for reproducing literature results on this compound synthesis?

  • Documentation : Maintain detailed logs of reaction conditions (e.g., solvent, catalyst).
  • Troubleshooting : If yields differ, test alternative purification methods (e.g., recrystallization vs. flash chromatography).
  • Validation : Cross-check NMR data with original publications and public databases (e.g., PubChem) .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in studies involving this compound?

  • Animal studies : Follow ARRIVE guidelines for experimental design and reporting.
  • Data transparency : Deposit raw spectral data in repositories (e.g., Zenodo).
  • Citation ethics : Acknowledge prior work on ascidian-derived metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.